molecular formula C2H2F4<br>CH2CFCF3<br>C3H2F4 B1223342 2,3,3,3-Tetrafluoropropene CAS No. 754-12-1

2,3,3,3-Tetrafluoropropene

Cat. No. B1223342
CAS RN: 754-12-1
M. Wt: 114.04 g/mol
InChI Key: FXRLMCRCYDHQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09255047B2

Procedure details

Use is made of a vessel with a volume of 1 litre comprising 1000 g of a water and KOH mixture in which the KOH is present at 75% by weight. HFC-245eb is introduced continuously into the mixture, maintained at 160° C., for 2 hours with a flow rate of 138 g/h and a conversion of HFC-245eb of 83% is obtained for a selectivity for HFO-1234yf of 100%. The pressure is 1 bar.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([F:10])[CH:4]([F:9])[C:5]([F:8])([F:7])[F:6]>O>[CH2:3]([F:10])[CH:4]([F:9])[C:5]([F:8])([F:7])[F:6].[CH2:3]=[C:4]([F:9])[C:5]([F:8])([F:7])[F:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(F)(F)F)F)F
Step Four
Name
Quantity
1000 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Use is made of a vessel with a volume of 1 litre

Outcomes

Product
Name
Type
product
Smiles
C(C(C(F)(F)F)F)F
Name
Type
product
Smiles
C=C(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09255047B2

Procedure details

Use is made of a vessel with a volume of 1 litre comprising 1000 g of a water and KOH mixture in which the KOH is present at 75% by weight. HFC-245eb is introduced continuously into the mixture, maintained at 160° C., for 2 hours with a flow rate of 138 g/h and a conversion of HFC-245eb of 83% is obtained for a selectivity for HFO-1234yf of 100%. The pressure is 1 bar.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([F:10])[CH:4]([F:9])[C:5]([F:8])([F:7])[F:6]>O>[CH2:3]([F:10])[CH:4]([F:9])[C:5]([F:8])([F:7])[F:6].[CH2:3]=[C:4]([F:9])[C:5]([F:8])([F:7])[F:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(F)(F)F)F)F
Step Four
Name
Quantity
1000 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Use is made of a vessel with a volume of 1 litre

Outcomes

Product
Name
Type
product
Smiles
C(C(C(F)(F)F)F)F
Name
Type
product
Smiles
C=C(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.